

Preclinical Efficacy of CBP501: A Technical Guide

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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835

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Executive Summary

CBP501 is a novel peptide-based therapeutic agent with a multi-modal mechanism of action that has shown significant promise in preclinical studies, particularly in combination with platinum-based chemotherapies and immune checkpoint inhibitors. Originally identified as a G2 checkpoint abrogator, further research has revealed its function as a calmodulin (CaM) modulator, which leads to increased intracellular accumulation of platinum drugs and induction of immunogenic cell death (ICD). This guide provides a comprehensive overview of the preclinical efficacy data for CBP501, detailing its mechanism of action, experimental protocols from key studies, and quantitative outcomes in both in vitro and in vivo models.

Core Mechanisms of Action

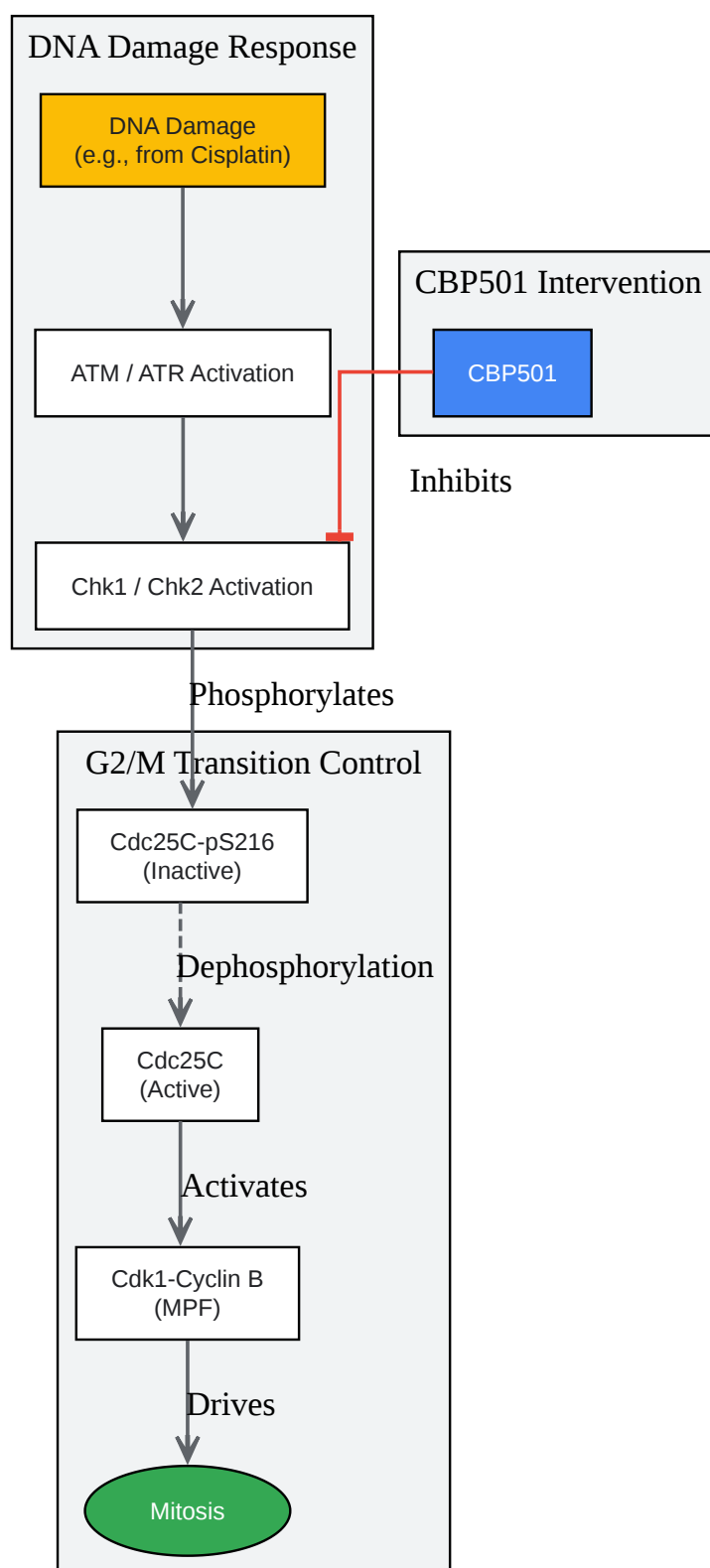
CBP501 exerts its anti-tumor effects through two primary, interconnected mechanisms:

- **G2 Checkpoint Abrogation:** In p53-deficient cancer cells, the G2 checkpoint is a critical survival mechanism following DNA damage. CBP501 was developed to abrogate this checkpoint by inhibiting multiple kinases that phosphorylate CDC25C at Ser216, including Chk1, MAPKAP-K2, and C-Tak1.^[1] This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.^{[1][2]}

- Calmodulin (CaM) Inhibition and Platinum Sensitization: A key mechanism for CBP501's synergy with cisplatin is its high-affinity binding to calmodulin.^[3] This interaction is believed to increase the intracellular concentration of platinum-based drugs, leading to greater DNA adduct formation and enhanced cytotoxicity.^[3] This CaM-binding activity also plays a crucial role in promoting immunogenic cell death (ICD), making tumors more susceptible to immune-mediated destruction.^{[4][5]}

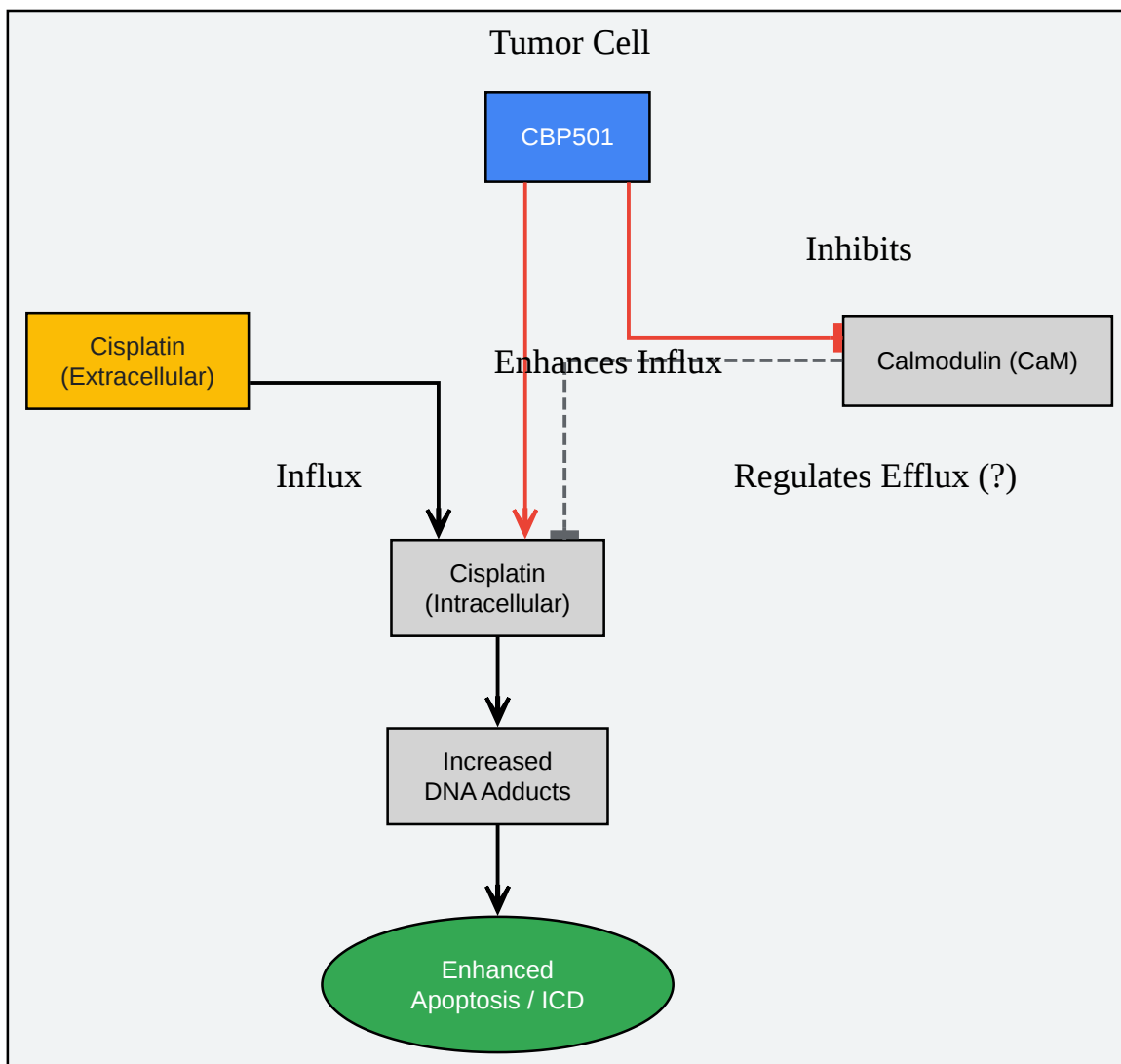
Signaling and Interaction Pathways

The following diagrams illustrate the key molecular pathways influenced by CBP501.



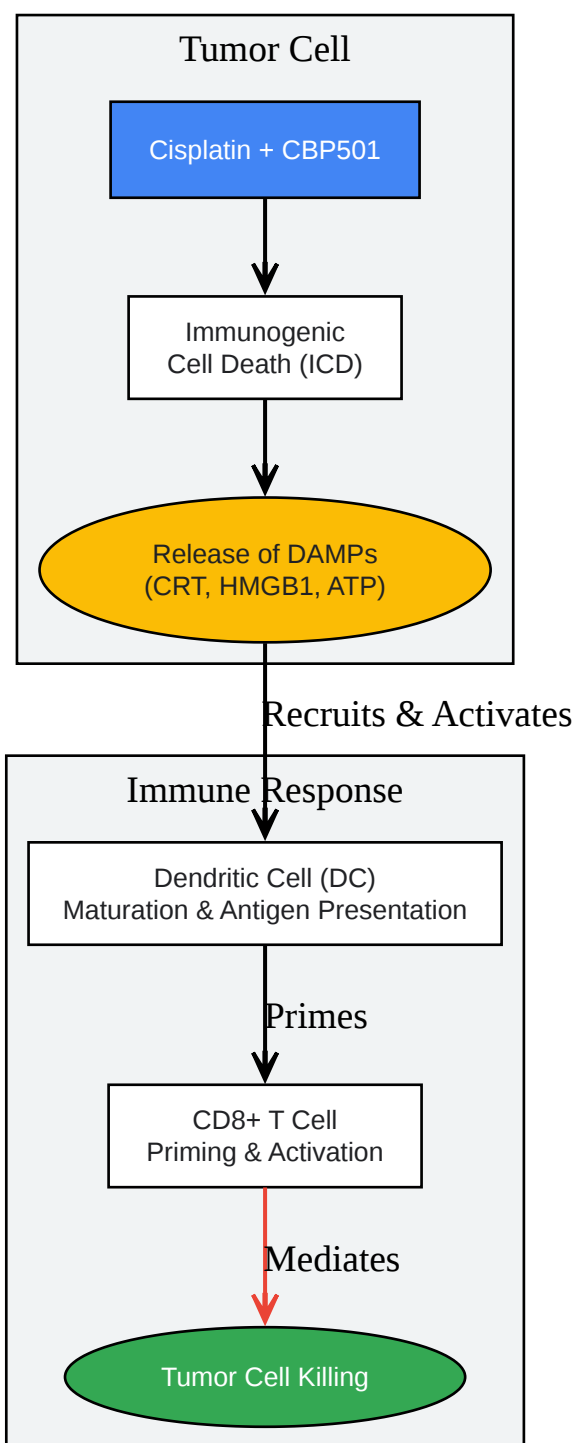
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Caption: G2 Checkpoint Abrogation by CBP501.



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Caption: Calmodulin-Mediated Platinum Sensitization by CBP501.



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Caption: Induction of Immunogenic Cell Death (ICD) by CBP501.

In Vitro Efficacy Data

In vitro studies have been crucial in elucidating the kinase inhibitory profile of CBP501 and its synergistic effects with DNA-damaging agents.

Table 1: Kinase Inhibitory Activity of CBP501

Data sourced from Sha et al., 2007.[\[2\]](#)

Kinase Target (Ser216 of CDC25C)	IC50 (μmol/L)
Chk1	0.8
MAPKAP-K2	1.8
C-Tak1	3.5
Chk2	> 100

Table 2: In Vitro Sensitization to DNA-Damaging Agents

Qualitative summary based on data from Sha et al., 2007 and Mine et al., 2011.[\[2\]](#)[\[3\]](#)

Cell Line	Cancer Type	Assay	Combination Agent	Result with CBP501
MIAPaCa2	Pancreatic	Colony Formation	Cisplatin	Significant enhancement of cytotoxicity
HCT116	Colon	Colony Formation	Cisplatin	Significant enhancement of cytotoxicity
HCT116	Colon	FACS Analysis	Cisplatin	Enhanced G2/M accumulation
MIAPaCa2	Pancreatic	FACS Analysis	Cisplatin	Enhanced G2/M accumulation
NCI-H226	Mesothelioma	Platinum Accumulation	Cisplatin	Dose-dependent increase in intracellular platinum

In Vivo Efficacy Data

Preclinical in vivo studies, primarily utilizing the CT26 syngeneic mouse model, have demonstrated the potent anti-tumor activity of CBP501 in combination with cisplatin and immune checkpoint inhibitors.

Table 3: Tumor Growth Inhibition in CT26 Syngeneic Model

Data estimated from graphical representations in Mine et al., 2017.^[4] TGI (%) calculated as $[1 - (T/C)] \times 100$, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group at the final timepoint.

Treatment Group	Day 14 Mean Tumor Volume (mm ³) (approx.)	Tumor Growth Inhibition (TGI) vs. Vehicle (%)
Vehicle	1250	-
anti-PD-1	900	28%
Cisplatin (CDDP)	1000	20%
CDDP + CBP501	550	56%
CDDP + CBP501 + anti-PD-1	150	88%

Table 4: Enhancement of Tumor-Infiltrating Lymphocytes

Data summary from Mine et al., 2017.[\[4\]](#)[\[5\]](#)

Treatment Group	Key Finding
CDDP + CBP501	Significantly increased the percentage of CD8+ T cells within the tumor microenvironment compared to vehicle or CDDP alone.
CDDP + CBP501 + anti-PD-1	Showed an additive anti-tumor effect, correlating with enhanced CD8+ T cell infiltration.
CDDP + CBP501 (with CD8 depletion)	The anti-tumor effect was significantly reduced by the depletion of CD8+ T cells, confirming their crucial role in the therapeutic efficacy.

Key Experimental Protocols

The following protocols are summaries of the methodologies described in the cited preclinical publications.

In Vitro Colony Formation Assay

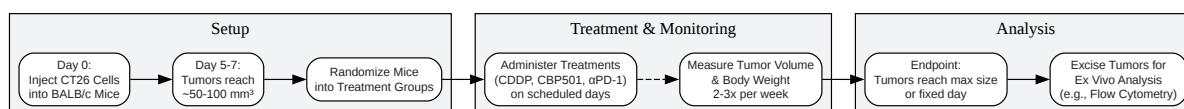
- Objective: To assess the long-term survival of cancer cells after treatment with CBP501 and a cytotoxic agent.

- Cell Lines: HCT116 (colon), MIAPaCa2 (pancreatic).
- Procedure:
 - Cells are seeded at a low density in 6-well plates and allowed to adhere overnight.
 - The medium is replaced with fresh medium containing various concentrations of cisplatin or bleomycin, with or without CBP501.
 - Cells are exposed to the drugs for a short duration (e.g., 3 hours).
 - The drug-containing medium is removed, cells are washed, and fresh medium is added.
 - Plates are incubated for 10-14 days to allow for colony formation.
 - Colonies are fixed with methanol and stained with crystal violet.
 - The number of colonies containing >50 cells is counted to determine the surviving fraction.

In Vivo Syngeneic Tumor Model

- Objective: To evaluate the anti-tumor efficacy of CBP501 combinations in an immunocompetent mouse model.
- Animal Model: BALB/c mice.
- Tumor Model: Subcutaneous injection of CT26WT (colon carcinoma) cells into the flank of the mice.
- Experimental Workflow:
 - Tumor Inoculation: 5×10^5 CT26WT cells are injected subcutaneously.
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
 - Randomization: Mice are randomized into treatment groups.
 - Treatment Administration:

- Cisplatin (e.g., 5 mg/kg) is administered intraperitoneally (i.p.).
- CBP501 (e.g., 20 mg/kg) is administered i.p. shortly after cisplatin.
- Checkpoint inhibitors (e.g., anti-PD-1 antibody, 10 mg/kg) are administered i.p. on a defined schedule (e.g., days 7, 10, 13).
- Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors may be excised for further analysis (e.g., flow cytometry for immune cell infiltration).



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Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

The preclinical data for CBP501 strongly support its continued development as a combination therapy. Its unique dual mechanism of action—abrogating the G2 checkpoint and sensitizing tumor cells to platinum agents via calmodulin inhibition—provides a powerful, multi-pronged attack on cancer cells. Furthermore, its ability to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors positions it as a promising candidate for inclusion in chemo-immunotherapy regimens. The quantitative data from both in vitro and in vivo studies provide a solid foundation for the design of clinical trials aimed at leveraging these synergistic effects for improved patient outcomes.

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